2-(4-Isopropylphenoxy)butanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)butanoyl chloride typically involves the reaction of 4-isopropylphenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)butanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(4-Isopropylphenoxy)butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols, respectively.
2-(4-Isopropylphenoxy)butanoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
2-(4-Isopropylphenoxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their intended applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylphenoxy)butanoic Acid: A hydrolysis product of 2-(4-Isopropylphenoxy)butanoyl chloride.
4-Isopropylphenol: A starting material for the synthesis of this compound.
Butanoyl Chloride: Another starting material used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry and proteomics research.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQNYATXHJZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251812 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-58-8 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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